

(3-Oxopiperazin-2-yl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Oxopiperazin-2-yl)acetic acid

Cat. No.: B1335547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazinone core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a detailed overview of the compound, including a plausible history of its conceptual development, a detailed, inferred synthetic protocol, and a compilation of estimated physicochemical and potential biological properties. The guide also presents key signaling pathways where such a scaffold might be active and visual workflows for its synthesis, designed to support further research and drug discovery efforts.

Discovery and Historical Context

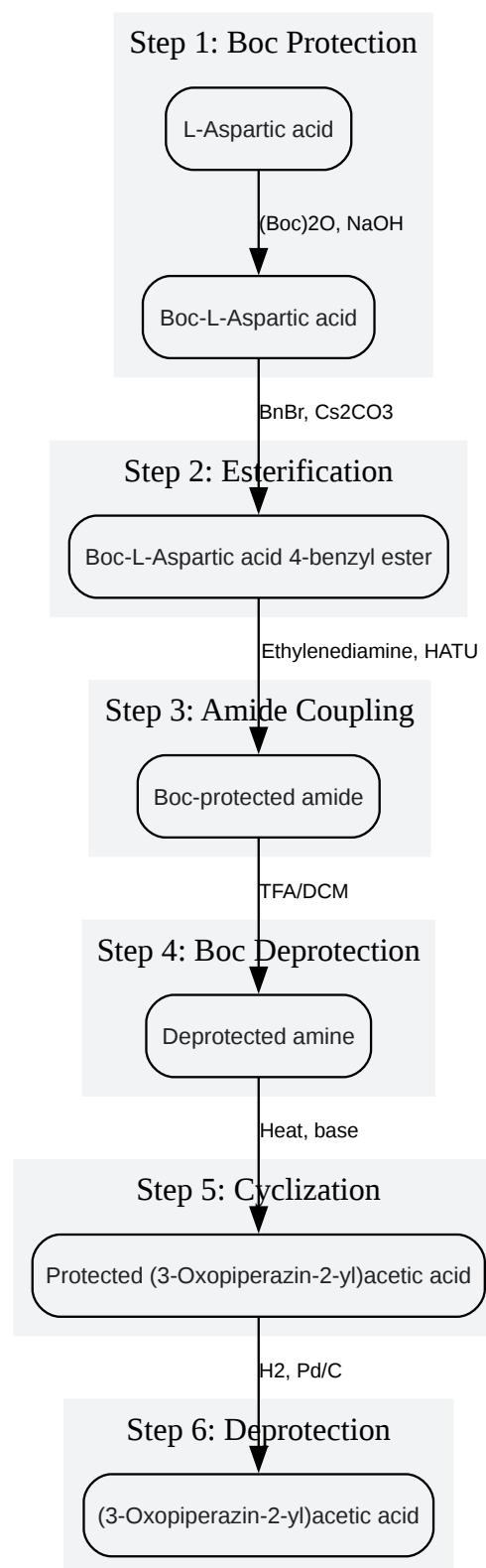
While the specific discovery of **(3-Oxopiperazin-2-yl)acetic acid** is not well-documented in scientific literature, its conceptual origins can be traced to the extensive research into piperazine and its derivatives throughout the 20th and 21st centuries. The piperazine ring is a privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[\[1\]](#)[\[2\]](#)

The incorporation of a lactam function to form the piperazin-2-one core emerged as a strategy to create more rigid analogs of dipeptides, making them valuable tools in peptidomimetic studies and as building blocks for various therapeutic agents.[\[3\]](#) The further addition of an

acetic acid moiety at the 2-position introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.

The development of synthetic routes to substituted piperazine-2-acetic acid esters, often starting from chiral amino acids, has been a focus of academic and industrial research, aiming to expand the chemical space for library synthesis and the discovery of novel bioactive compounds.^{[4][5]} It is within this broader context of medicinal chemistry and scaffold development that the synthesis and investigation of **(3-Oxopiperazin-2-yl)acetic acid** would have been a logical step for researchers exploring new chemical entities for various therapeutic targets.

Physicochemical and Biological Data


Direct experimental data for **(3-Oxopiperazin-2-yl)acetic acid** is scarce. The following table summarizes estimated and known properties based on its structure and data from closely related analogs.

Property	Value (Estimated/Known)	Source/Basis
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	Calculated
Molecular Weight	158.16 g/mol	Calculated
Appearance	White to off-white solid	Inferred from similar compounds[6]
Melting Point	>250 °C (decomposition likely)	Estimated based on zwitterionic character and data for similar amino acids
pKa1 (Carboxylic Acid)	~2.5 - 3.5	Estimated based on acetic acid derivatives
pKa2 (Piperazine Amine)	~7.5 - 8.5	Estimated based on piperazinone derivatives[7]
LogP	-2.0 to -1.0	Estimated, reflecting high polarity
Solubility	Soluble in water and polar organic solvents	Inferred from structure and properties of similar compounds[6][8]
Biological Activity	Potential CNS, anticancer, or antimicrobial activity	Hypothetical, based on the broad activities of piperazinone derivatives[9][10][11]

Experimental Protocols: Hypothetical Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of **(3-Oxopiperazin-2-yl)acetic acid**, adapted from established methods for preparing substituted piperazine-2-acetic acid esters.[4][5]

Scheme 1: Overall Synthetic Route

[Click to download full resolution via product page](#)

Caption: Hypothetical 6-step synthesis of **(3-Oxopiperazin-2-yl)acetic acid**.

Materials and Methods

Step 1: Synthesis of Boc-L-Aspartic acid

- Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
- Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the aqueous residue with ethyl acetate.
- Acidify the aqueous layer to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Boc-L-Aspartic acid 4-benzyl ester

- Dissolve Boc-L-Aspartic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
- Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.
- Add benzyl bromide (BnBr, 1.1 eq) dropwise.
- Stir the reaction mixture at room temperature for 12 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Amide Coupling with Ethylenediamine

- Dissolve Boc-L-Aspartic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).
- Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
- Stir the mixture for 15 minutes at room temperature.
- Add a solution of mono-Boc-protected ethylenediamine (1.1 eq) in DCM.
- Stir the reaction mixture at room temperature for 8 hours.
- Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Step 4: Boc Deprotection

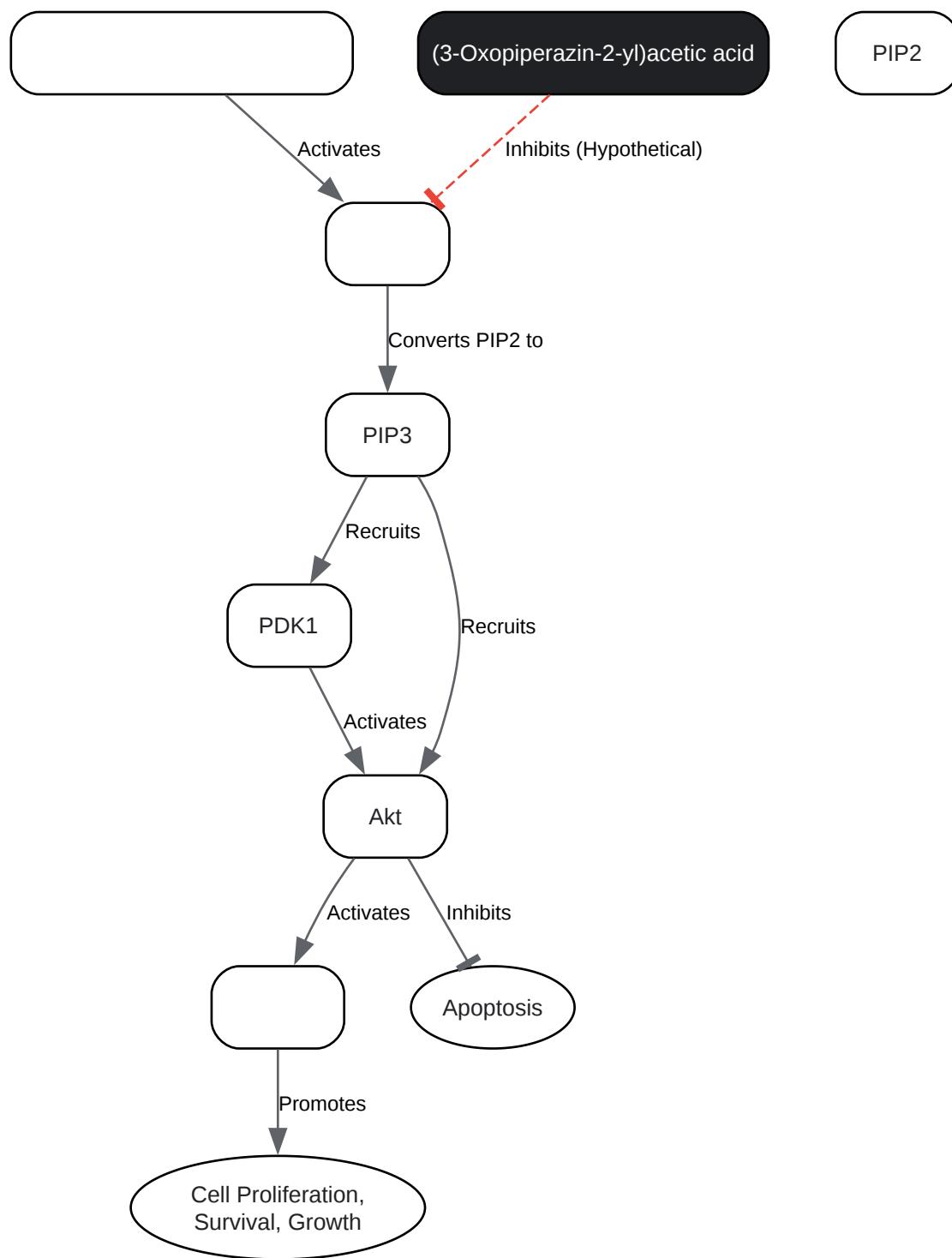
- Dissolve the crude product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
- Stir the solution at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
- Co-evaporate with toluene to remove residual TFA.

Step 5: Cyclization to form the Piperazinone Ring

- Dissolve the crude amine salt from Step 4 in a high-boiling point solvent such as xylene.
- Add a non-nucleophilic base like triethylamine (2.0 eq).
- Heat the mixture to reflux (approximately 140 °C) for 12-24 hours.

- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain the protected **(3-Oxopiperazin-2-yl)acetic acid** benzyl ester.

Step 6: Final Deprotection (Hydrogenolysis)


- Dissolve the purified product from Step 5 in methanol or ethanol.
- Add 10% Palladium on carbon (Pd/C, 10 mol%).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **(3-Oxopiperazin-2-yl)acetic acid**.

Potential Biological Activity and Signaling Pathways

Piperazinone derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and central nervous system (CNS) active agents.^{[9][10]} For instance, some piperazine derivatives have been shown to act as inhibitors of enzymes like DNA topoisomerase II or modulate signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.^[12]

The structure of **(3-Oxopiperazin-2-yl)acetic acid**, with its rigid core and carboxylic acid functionality, makes it a candidate for targeting enzymes or receptors that have a well-defined binding pocket with a basic residue that can interact with the acidic moiety of the molecule.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

(3-Oxopiperazin-2-yl)acetic acid represents a simple yet promising scaffold for further exploration in drug discovery. While specific data on this compound is limited, this guide provides a comprehensive, albeit partially inferred, foundation for researchers. The proposed synthetic route offers a clear path to obtaining the molecule, and the summarized data and potential biological targets provide a starting point for future investigations. The versatility of the piperazinone core suggests that derivatives of **(3-Oxopiperazin-2-yl)acetic acid** could be developed into potent and selective modulators of various biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scilit.com [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(3-Oxopiperazin-2-yl)acetic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1335547#discovery-and-history-of-3-oxopiperazin-2-yl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com